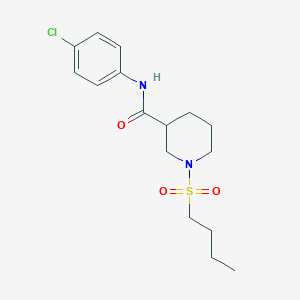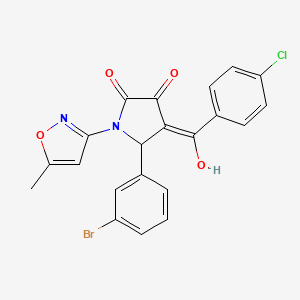![molecular formula C16H14N2O3 B5362784 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, also known as MNPA, is a synthetic organic compound with potential applications in scientific research. This molecule belongs to the family of chalcones, which are known for their diverse biological activities. MNPA has been studied for its potential use in cancer therapy, as well as its effects on various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of topoisomerase II activity. This enzyme is essential for DNA replication and is a target for many anticancer drugs. This compound has been shown to inhibit topoisomerase II activity in vitro, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro. These include inhibition of topoisomerase II activity, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, suggesting potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a cancer therapy. However, there are also some limitations to its use, including its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. These include further studies on its mechanism of action, its potential as a cancer therapy, and its effects on various biochemical and physiological processes. Additionally, there may be potential applications for this compound in the treatment of inflammatory diseases, as well as for the development of new drugs with improved efficacy and safety profiles. Overall, this compound is a promising molecule with potential applications in a variety of scientific research fields.
Métodos De Síntesis
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with 2-nitrobenzaldehyde, followed by reduction and condensation reactions. The resulting product is a yellow crystalline solid with a melting point of 174-175°C.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been studied for its potential use in cancer therapy, specifically as a potential inhibitor of the enzyme topoisomerase II. This enzyme is involved in DNA replication and is a target for many anticancer drugs. This compound has been shown to exhibit inhibitory effects on topoisomerase II activity, making it a potential candidate for further development as a cancer therapy.
Propiedades
IUPAC Name |
(Z)-1-(4-methylphenyl)-3-(2-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-6-8-13(9-7-12)16(19)10-11-17-14-4-2-3-5-15(14)18(20)21/h2-11,17H,1H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTFONJDKXIEEG-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)
![2-(4-fluorophenyl)-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]morpholine](/img/structure/B5362715.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)


![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)
![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)